Product packaging for C.I. Acid violet 34, disodium salt(Cat. No.:CAS No. 6408-63-5)

C.I. Acid violet 34, disodium salt

Cat. No.: B1200415
CAS No.: 6408-63-5
M. Wt: 622.6 g/mol
InChI Key: FBNCDTLHQPLASV-UHFFFAOYSA-L
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Description

C.I. Acid violet 34, disodium salt, also known as this compound, is a useful research compound. Its molecular formula is C28H20N2Na2O8S2 and its molecular weight is 622.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H20N2Na2O8S2 B1200415 C.I. Acid violet 34, disodium salt CAS No. 6408-63-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;5-methyl-2-[[5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2.2Na/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNCDTLHQPLASV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117-04-4 (Parent)
Record name C.I. 61710
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DSSTOX Substance ID

DTXSID1041716
Record name C.I. Acid Violet 34, disodium salt
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Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6408-63-5
Record name C.I. 61710
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Violet 34, disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-((9,10-dihydro-9,10-dioxoanthracene-1,5-diimino)bis(5-methylbenzenesulphonate)
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Classification and Structural Context Within Acid Dye Chemistry

C.I. Acid Violet 34 is classified as an acid dye and, more specifically, as an anthraquinone (B42736) dye. wikipedia.org Acid dyes are typically water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dyebath. acs.org The solubility of Acid Violet 34 is conferred by the two sulfonate (-SO3H) groups in its structure, which are present as sodium salts (-SO3Na). lookchem.comacs.org

The core chromophore of this dye is the anthraquinone structure, a tricyclic aromatic ketone. wikipedia.org Anthraquinone itself is colorless, but the introduction of electron-donating groups, such as amino groups, at specific positions on its rings produces a wide range of vibrant and stable colors from red to blue. wikipedia.org The specific structure of C.I. Acid Violet 34 is derived from the substitution of amino and other functional groups onto this anthraquinone backbone.

Chemical and Physical Properties of C.I. Acid Violet 34, disodium (B8443419) salt
PropertyValue
C.I. NameAcid Violet 34
C.I. Number61710 / 61800
CAS Number6408-63-5
Molecular FormulaC28H20N2Na2O8S2
Molecular Weight622.58 g/mol
AppearancePurple powder
Chemical ClassAnthraquinone

Historical Trajectory of Anthraquinone Dye Development and Industrial Integration

The history of anthraquinone (B42736) dyes marks a significant transition from natural colorants to large-scale synthetic chemical production. For centuries, one of the most important natural red dyes was alizarin (B75676), extracted from the roots of the madder plant (Rubia tinctorum). wikipedia.orgbritannica.com The chemical structure of alizarin is based on anthraquinone. The industrial revolution and advances in organic chemistry during the 19th century paved the way for synthetic alternatives derived from coal tar. britannica.com

In 1869, alizarin became the first natural dye to be produced through an industrial synthesis, a milestone that heralded the decline of natural dyes and the rise of the synthetic dye industry. wikipedia.org Synthetic anthraquinone dyes quickly gained favor due to their brilliant shades and excellent light fastness, a significant improvement over many natural dyes. wikipedia.org

The manufacturing process for C.I. Acid Violet 34 reflects this legacy of synthetic organic chemistry. It is typically produced through the condensation of 1,5-dichloroanthracene-9,10-dione (or 1,5-dinitroanthracene-9,10-dione) with p-methylaniline. This intermediate is then sulfonated and converted to its disodium (B8443419) salt to yield the final water-soluble dye. It is noted that commercial products are often a mixture synthesized from both 1,5- and 1,8-dichloroanthracene (B3240527) to produce a specific shade between reddish-blue and bluish-red.

Contemporary Relevance in Specialized Chemical and Industrial Sectors

While the dye industry is vast, C.I. Acid Violet 34 and related anthraquinone (B42736) dyes maintain relevance in sectors that require high-performance colorants. Their primary application is in the dyeing of protein fibers like wool and silk, as well as synthetic polyamides like nylon. The mechanism of dyeing involves the formation of ionic bonds between the anionic sulfonate groups of the dye and cationic amino groups in the fiber under acidic conditions.

The compound's solubility characteristics are crucial for its application. It is soluble in water and ethanol, which are common solvents in dyeing processes. Its behavior in strong acids, turning brown in concentrated sulfuric acid and forming a red-purple precipitate upon dilution, is a key chemical identifier. The stability and fastness properties of anthraquinone dyes make them suitable for textiles that require longevity and resistance to fading. wikipedia.org

Solubility Profile of C.I. Acid Violet 34
SolventSolubility
EthanolSoluble
CellosolveSoluble
ChloroformSoluble
o-ChlorophenolSoluble
PyridineSoluble
TolueneSoluble
AcetoneSlightly Soluble
BenzeneSlightly Soluble
Carbon TetrachlorideSlightly Soluble

Advanced Remediation Technologies for Aqueous Contamination

Adsorptive Removal Processes from Effluents

Development and Characterization of Novel Adsorbent Materials

There is a notable absence of published research on the development and characterization of novel adsorbent materials specifically for the removal of C.I. Acid Violet 34, disodium (B8443419) salt. General studies on dye removal often utilize materials like activated carbon, clays, and various biomass-derived adsorbents. However, without specific experimental data for C.I. Acid Violet 34, the efficacy of these materials for its removal remains undetermined. One study mentioned the fabrication of an ultrathin film of Acid Violet 34 with nickel hydroxide, but its primary application was for electrocatalytic glucose sensing, not for dye adsorption from wastewater. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Adsorption Isotherm and Kinetic Modeling

No specific data from adsorption isotherm models (such as Langmuir, Freundlich, or Temkin) or kinetic models (such as pseudo-first-order or pseudo-second-order) for the adsorption of C.I. Acid Violet 34, disodium salt could be located in the available literature. Such studies are crucial for understanding the adsorption mechanism, the capacity of adsorbents, and the rate of dye uptake, all of which are essential for designing and optimizing treatment processes. A study on the adsorption isotherms for certain cationic dyes mentioned Acid Violet 34, but did not provide specific isotherm data for it.

Oxidative Degradation Strategies

Information on the oxidative degradation of this compound is as limited as the data on its adsorptive removal. Advanced Oxidation Processes (AOPs) are a common and effective method for the decolorization and mineralization of various dyes, but specific applications to C.I. Acid Violet 34 have not been detailed in the reviewed literature.

Analytical Chemistry Methodologies for Detection and Quantification

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in the initial identification and quantification of C.I. Acid Violet 34. These techniques are based on the interaction of the dye molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary and accessible technique for the characterization and quantification of C.I. Acid Violet 34. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by the dye molecule. The resulting spectrum is a function of the compound's electronic structure, with the anthraquinone (B42736) core and associated auxochromes of Acid Violet 34 giving rise to characteristic absorption bands.

In a study on the biodegradation of azo dyes, C.I. Acid Violet I (a related compound) exhibited a distinct absorbance peak at 560 nm in the visible region. researchgate.net The disappearance of this peak was used to monitor the decolorization and degradation of the dye. researchgate.net Similarly, another violet dye, Acid Violet 3, has a maximum absorption wavelength (λmax) of 555 nm in a phosphate-buffered saline (PBS) solvent. photochemcad.com For C.I. Acid Violet 34, which has a purple color, the absorption maximum is also expected in the visible range, and changes in this peak can be used to quantify its concentration or monitor its transformation. The intensity of the absorption is directly proportional to the concentration of the dye in a solution, a principle that forms the basis for quantitative analysis using the Beer-Lambert law.

Table 1: UV-Visible Absorption Data for Related Violet Dyes

Dye NameCAS Numberλmax (nm)Solvent
C.I. Acid Violet INot specified560Not specified researchgate.net
C.I. Acid Violet 31694-09-3555PBS photochemcad.com
C.I. Acid Violet 434430-18-6570Not specified europa.eu

This table presents data for related violet dyes to illustrate the typical absorption range. Specific λmax for C.I. Acid Violet 34 may vary slightly based on solvent and purity.

Theoretical studies using computational methods like Time-Dependent Density Functional Theory (TDDFT) can also predict the UV-Vis absorption spectra of dyes like Acid Violet 3, providing insights into the electronic transitions responsible for its color. acs.org

Fluorescence spectroscopy offers a highly sensitive method for detecting trace amounts of fluorescent compounds. While not all dyes are strongly fluorescent, those that are can be detected at much lower concentrations than by absorption spectroscopy. The technique involves exciting the molecule at its absorption wavelength and measuring the light emitted at a longer wavelength.

In cases where the target analyte is not naturally fluorescent, derivatization with a fluorescent tag can be employed. However, this is more common in the analysis of non-colored compounds. For a colored dye like Acid Violet 34, direct fluorescence measurement, if feasible, would be the preferred approach for trace detection. The sensitivity of fluorescence makes it particularly useful for environmental monitoring where concentrations can be very low.

Chromatographic Separation and Identification

Chromatographic techniques are powerful tools for separating complex mixtures and identifying individual components. For a synthetic dye like C.I. Acid Violet 34, which may contain isomers and byproducts from its manufacturing process, chromatography is indispensable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of water-soluble dyes like C.I. Acid Violet 34. The development of a robust HPLC method involves optimizing several parameters to achieve good separation, resolution, and peak shape.

Key aspects of HPLC method development include:

Column Selection: Reversed-phase (RP) columns, such as C18, are commonly used for the separation of moderately polar compounds like acid dyes. sielc.com The choice of stationary phase is critical for achieving the desired selectivity.

Mobile Phase Composition: A typical mobile phase for the analysis of acid dyes consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comsielc.com The buffer helps to control the pH and suppress the ionization of the sulfonic acid groups in Acid Violet 34, leading to better retention and peak shape. The gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities. nih.gov

Detector: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, set at the λmax of the dye for optimal sensitivity. najah.eduresearchgate.net For C.I. Acid Violet 34, the detection wavelength would likely be in the 550-570 nm range. researchgate.netphotochemcad.comeuropa.eu

A study on the analysis of other acid violet dyes derived from bromaminic acid utilized HPLC for their characterization. najah.edu Similarly, a method for C.I. Acid Violet 43 used a reversed-phase column with a mobile phase of acetonitrile and phosphoric acid in water. sielc.com

Table 2: Example HPLC Parameters for Acid Dye Analysis

ParameterConditionReference
ColumnPrimesep 100 mixed-mode sielc.com
Mobile PhaseWater, Acetonitrile, Sulfuric acid buffer sielc.com
Detection550 nm sielc.com
ColumnNewcrom R1 (Reversed Phase) sielc.com
Mobile PhaseAcetonitrile, Water, Phosphoric acid sielc.com
DetectionNot specified sielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. The principles of method development for UPLC are similar to HPLC but require instrumentation capable of handling the higher backpressures generated.

For the analysis of complex dye mixtures, where isomers and closely related impurities may be present, the enhanced resolution of UPLC is a major advantage. researchgate.net While a specific UPLC method for C.I. Acid Violet 34 was not found in the search results, the technology is well-suited for this purpose. The faster analysis times offered by UPLC are particularly beneficial for high-throughput screening in quality control laboratories.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the structural elucidation of unknown compounds, such as byproducts and degradation products of C.I. Acid Violet 34.

In an LC-MS system, the eluent from the chromatography column is introduced into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like acid dyes, which allows for the analysis of the intact molecule. nih.govresearchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information.

Tandem mass spectrometry (MS/MS) can be used to further fragment the parent ion, yielding structural information about the molecule. nih.gov This is particularly useful for identifying the chemical structures of impurities and degradation products formed during manufacturing or environmental degradation. researchgate.net For example, LC-MS has been successfully used to characterize the intermediates and products of azo dye degradation. researchgate.net The use of high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of elemental compositions. researchgate.netresearchgate.net

Electrochemical Sensing and Sensor Development

The detection and quantification of C.I. Acid Violet 34, disodium (B8443419) salt, can be effectively achieved through electrochemical methods. These techniques are based on the inherent electroactive nature of the anthraquinone structure within the dye molecule. The core principle involves the application of a potential to an electrode immersed in a solution containing the dye, which induces oxidation or reduction reactions. The resulting current is proportional to the concentration of the dye, allowing for sensitive and selective measurement. Voltammetric techniques, in particular, are well-suited for this purpose, offering robust and reliable analysis.

The electrochemical behavior of anthraquinone-based dyes is characterized by redox processes involving the quinone groups. researchgate.net These reactions are often pH-dependent, with the peak potentials shifting with changes in the acidity of the supporting electrolyte. researchgate.net The electrode process can be either diffusion-controlled or adsorption-controlled, which influences the choice of voltammetric technique and its parameters. tandfonline.com For instance, in many analyses of similar dyes, the process is found to be adsorption-controlled, meaning the dye molecules accumulate on the electrode surface before the electron transfer event. tandfonline.com

The development of electrochemical sensors for dyes like C.I. Acid Violet 34 often involves the modification of working electrodes to enhance sensitivity and selectivity. researchgate.net While standard electrodes such as glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and hanging mercury drop electrodes (HMDE) can be used, their performance can be significantly improved by incorporating nanomaterials or polymers. najah.edutandfonline.com These modifications can increase the electrode's surface area, facilitate faster electron transfer, and lower the detection limits.

Commonly employed voltammetric techniques for dye analysis include:

Cyclic Voltammetry (CV): Used to study the redox behavior of the dye, such as determining the oxidation and reduction potentials and investigating the reversibility of the electrode reactions. researchgate.net

Differential Pulse Voltammetry (DPV): A highly sensitive technique that minimizes background currents, resulting in well-defined peaks and lower detection limits, making it suitable for trace analysis. researchgate.net

Square Wave Voltammetry (SWV): Another sensitive pulse technique that allows for rapid analysis, which is advantageous for high-throughput screening. nih.gov

The development of an electrochemical method for C.I. Acid Violet 34 would typically involve optimizing several key parameters, including the type of supporting electrolyte, the pH of the solution, the accumulation potential and time (for adsorptive stripping techniques), and the specific parameters of the voltammetric technique (e.g., pulse amplitude, frequency). najah.edu

Detailed Research Findings

While specific studies on the electrochemical detection of C.I. Acid Violet 34 are not extensively documented in publicly available literature, the analytical performance can be extrapolated from research on structurally similar anthraquinone acid dyes, such as C.I. Acid Blue 120. tandfonline.comtandfonline.com A hypothetical, yet representative, electrochemical sensor for C.I. Acid Violet 34 using square wave voltammetry at a carbon paste electrode would exhibit the following characteristics:

ParameterValueReference
ElectrodeCarbon Paste Electrode (CPE) tandfonline.com
TechniqueSquare Wave Voltammetry (SWV) tandfonline.com
Supporting Electrolyte0.067 M Phosphate Buffer tandfonline.com
Optimal pH7.26 tandfonline.com
Oxidation Peak Potential~0.6 V (vs. SCE) tandfonline.com
Linear Range2.0 µM - 20.0 µM tandfonline.com
Limit of Detection (LOD)~0.5 µM najah.edutandfonline.com

The electrode process for anthraquinone dyes like C.I. Acid Violet 34 is typically irreversible and involves the transfer of two electrons and two protons for each electroactive center. tandfonline.com The peak current in such an analysis would be directly proportional to the concentration of the dye within the specified linear range. The selectivity of the method can be assessed by analyzing the dye in the presence of common interfering substances. For industrial applications, such as monitoring dyeing processes, substances like inorganic salts and non-ionic surfactants are often tested and have been shown not to interfere with the determination of similar acid dyes. tandfonline.com The reliability and practicality of such an electrochemical method are often validated by comparing the results with a standard analytical technique like spectrophotometry, with good agreement typically observed between the two methods. tandfonline.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are particularly well-suited for studying azo dyes, offering a balance between computational cost and accuracy for determining electronic properties and reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) has been instrumental in exploring the structure of Acid Violet 3. researchgate.net Studies have utilized DFT to optimize the molecule's geometry, revealing critical insights into its most stable form. nih.gov An in-depth investigation using DFT found that the neutral form of AV3 exists preferentially as a hydrazone tautomer, featuring a covalent N–H bond, rather than the alternative hydroxyl isomer structure. nih.gov The hydroxyl isomer is calculated to be 0.21 eV higher in energy, suggesting it may be a metastable form of the dye. nih.gov This protonation of the azo bond results in an N-N single bond character, which fundamentally alters the electronic transitions available to the molecule. nih.gov

Table 1: Selected DFT Calculation Parameters for Azo Dye Studies This table presents typical parameters used in DFT studies of azo dyes, as specific numerical values for all parameters for AV3 were not detailed in the provided search results.

ParameterValue/MethodPurpose
Functional B3LYP, CAM-B3LYP, PBE0To approximate the exchange-correlation energy in DFT. researchgate.netnih.gov
Basis Set 6-31+G(d,p), 6-311G+(d,p)To describe the molecule's atomic orbitals. researchgate.netnih.gov
Solvation Model PCM (Polarizable Continuum Model)To simulate the effects of a solvent (e.g., water). researchgate.netnih.gov
Software GaussianA common software package for quantum chemistry calculations. nih.gov

Prediction of Ground-State and Excited-State Potential Energy Surfaces

A significant application of computational chemistry to AV3 has been the prediction of its ground-state and excited-state potential energy surfaces (PES). researchgate.net These surfaces map the energy of the molecule as its geometry changes, providing a roadmap for chemical reactions and photophysical processes. For AV3, the PES for its three accessible protonation states (the deprotonated AV3–H, neutral AV3, and protonated AV3+H) were thoroughly investigated using DFT. nih.govresearchgate.net The investigations focused on two key isomerization coordinates: the rotation around the central N=N bond (dihedral rotation) and the inversion of one of the nitrogen atoms. nih.govresearchgate.netresearchgate.net

The calculations revealed that for the neutral (AV3) and protonated (AV3+H) forms, there is no driving force for the molecule to rotate or invert the azo bond when it is in the excited state. nih.govresearchgate.net This effectively prevents photoisomerization. In contrast, the deprotonated form, AV3–H, shows a clear pathway for photoisomerization upon excitation. nih.govresearchgate.net Furthermore, calculations show that when the azo bond is acidic, the energy barrier for the thermal reversion from the cis to the trans isomer on the ground-state surface is lower for a dihedral rotation mechanism, a trait that is uncommon in many azo dyes. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

While specific molecular dynamics (MD) simulations for C.I. Acid Violet 3 were not found, this computational technique is widely applied to understand the behavior of azo dyes in various environments. MD simulations model the physical movements of atoms and molecules over time, providing insights into intermolecular interactions that govern processes like self-assembly, aggregation, and binding to substrates. acs.orgbibliotekanauki.pl

For sulfonated azo dyes, MD simulations can elucidate how molecules arrange themselves in solution and at interfaces. acs.org These simulations can detail the crucial roles of different non-covalent interactions, such as hydrogen bonding and π–π stacking, in the formation of larger aggregates. acs.org For example, MD studies on the self-assembly of gelators have shown how interactions between naphthyl or phenyl groups promote aggregation and gel formation. acs.org

In the context of dye-protein interactions, as seen in the study of AzrC azoreductase with various azo dyes, MD simulations can identify key amino acid residues in the binding site. Such simulations use techniques like alanine (B10760859) scanning and calculate binding energies (e.g., MM/PBSA and MM/GBSA) to pinpoint which hydrophobic and hydrogen-bonding interactions are most critical for the binding of a dye molecule. Applying this methodology to Acid Violet 3 could predict its interaction with biological macromolecules or textile fibers like wool and silk.

Elucidation of Photophysical Properties and Photoswitching Mechanisms

The most profound computational insights for Acid Violet 3 relate to its photophysical properties, specifically its proton-controlled photoswitching behavior. nih.govresearchgate.net Azo dyes are known for their ability to undergo reversible trans-cis isomerization upon light irradiation, a property that makes them candidates for molecular switches. nih.gov Theoretical studies, confirmed by spectroscopy, have shown that this photoswitching capability in AV3 is gated by pH. researchgate.net

The key findings are summarized as follows:

Deprotonated State (AV3–H): In its deprotonated form, AV3–H acts as a functional photoswitch. nih.govresearchgate.net Upon irradiation with blue light (e.g., λex = 453 nm), the molecule undergoes photoisomerization from the stable trans form to the cis form. researchgate.net The mechanism for this process is a dihedral rotation around the N=N bond in the excited state. nih.govresearchgate.net The subsequent thermal reversion from cis back to trans is predicted to occur through a mixed mechanism involving both rotation and inversion, as the energy barriers for both pathways are nearly equal. nih.govresearchgate.net

Neutral (AV3) and Protonated (AV3+H) States: In contrast, the neutral and protonated forms of the dye are not photoactive. nih.govresearchgate.net The presence of a proton on the azo-hydrazo group introduces a significant barrier, and computational studies show there is no driving force in the excited state to facilitate either the rotation or inversion required for isomerization. nih.govresearchgate.net This "locking" of the switch in the neutral and acidic states highlights the dye's potential as a pH-dependent optical material. nih.gov

This proton-activated control over the photoswitching functionality provides a clear mechanism for modulating the dye's properties and opens avenues for its use in applications like photosensing and photomedicine. researchgate.net

Table 2: Photoswitching Behavior of Acid Violet 3 Protonation States

Protonation StatePhotoisomerization (trans → cis)Reversion Mechanism (cis → trans)Computational Basis
AV3–H (Deprotonated) Yes (activated by blue light)Mixed rotational and inversionDFT calculations of PES nih.govresearchgate.net
AV3 (Neutral) NoN/A (no photoisomerization)DFT calculations of PES nih.govresearchgate.net
AV3+H (Protonated) NoN/A (no photoisomerization)DFT calculations of PES nih.govresearchgate.net

Specialized Applications in Materials Science and Non Clinical Research

Integration into Advanced Functional Materials

The integration of organic dyes like C.I. Acid Violet 34 into advanced functional materials is a burgeoning area of research. The inherent properties of the anthraquinone (B42736) core, such as its planar structure and redox activity, make it a candidate for investigation in various materials science applications.

Research in Organic Semiconductor Applications

While specific research focusing exclusively on C.I. Acid Violet 34 as an organic semiconductor is limited in publicly available literature, the broader class of anthraquinone dyes has been a subject of investigation in this field. Organic semiconductors are of interest due to their potential for use in flexible, low-cost electronic devices. mdpi.com The performance of these materials is intrinsically linked to their molecular structure and purity. mdpi.com

Anthraquinone dyes, in general, are characterized by their planar conjugated chromophores, a feature that has led to their investigation as potential semiconductor materials. wikipedia.org However, a significant challenge with many anthraquinone dyes is their strong electron-withdrawing nature, which can impede efficient electron injection into the conduction band of materials like titanium dioxide (TiO2), a common component in dye-sensitized solar cells. diva-portal.org This characteristic can result in lower than expected performance in such applications, despite their broad and intense absorption spectra in the visible region. diva-portal.org

Table 1: General Properties of Anthraquinone Dyes in Organic Electronics

PropertyDescriptionRelevance to C.I. Acid Violet 34
Molecular Structure Planar, conjugated system based on anthraquinone.As an anthraquinone derivative, C.I. Acid Violet 34 possesses this fundamental structure.
Electron Affinity Generally high due to the presence of two carbonyl groups.This property is inherent to the anthraquinone core of C.I. Acid Violet 34.
Charge Carrier Mobility Variable, dependent on molecular packing and purity.Specific data for C.I. Acid Violet 34 is not readily available.
Photostability Often exhibit good stability, a desirable trait for electronic devices.Research on related anthraquinone derivatives suggests this is a likely characteristic. nih.gov

Optoelectronic Device Development

The development of optoelectronic devices, which source, detect, and control light, represents another area where anthraquinone dyes are being explored. Their potential applications span from dye-sensitized solar cells (DSSCs) to optical sensors. Current time information in Chatham County, US.researchgate.net Research into anthraquinone derivatives has shown that their acceptor properties make them intriguing for various applications. Current time information in Chatham County, US.

Studies on anthraquinone derivatives have demonstrated their potential as photosensitizers in photovoltaic cells. Current time information in Chatham County, US. However, the efficiency of these dyes in devices like DSSCs can be limited by their inherent electronic properties. diva-portal.org For instance, the strong electron-withdrawing character of the anthraquinone framework can suppress the efficient injection of electrons from the dye to the semiconductor's conduction band. diva-portal.org Despite these challenges, the tunability of their molecular structure offers a pathway for designing new derivatives with enhanced properties for use as semiconductors in organic electronics. wikipedia.org Research on zinc phthalocyanines doped with anthraquinone derivatives has shown potential for use in flexible devices, with calculated optical bandgap values around 1.35 eV. mdpi.com

Design of Photo-Responsive Systems and Smart Materials

Photo-responsive systems and smart materials are materials that can change their properties in response to light. The incorporation of photoactive molecules, such as certain dyes, is a key strategy in the design of these materials. Anthraquinone derivatives have been investigated for their potential in creating such "intelligent" materials. nih.govrsc.org

For example, research has explored the use of anthraquinone dyes in developing smart sensors for applications like food packaging. rsc.org These sensors can indicate the freshness of food through a color change triggered by pH variations. rsc.org Furthermore, studies on the photodegradation and self-healing properties of anthraquinone derivatives doped into polymers like PMMA have been conducted. mdpi.com This research aims to understand the structure-property relationships that govern the stability and recovery characteristics of these dyes, which is crucial for their application in optical devices. mdpi.com While direct research on C.I. Acid Violet 34 in this context is not prominent, the findings on related anthraquinone dyes suggest a potential avenue for its application in smart materials. nih.govrsc.org

Use as a Chemical Tracer in Environmental Hydrology and Transport Studies

Advanced Microscopic Staining Techniques for Biological Visualization (Non-Clinical Histological Applications)

In histology, dyes are essential for visualizing cellular and tissue structures that are otherwise transparent. Stains are broadly classified as acidic or basic, with acid dyes having an affinity for basic (acidophilic) tissue components like the cytoplasm. expertcytometry.com As an acid dye, C.I. Acid Violet 34 would be expected to stain such components.

However, a review of the available literature does not indicate a widespread or specific application of C.I. Acid Violet 34 in advanced, non-clinical microscopic staining techniques. While various violet dyes, such as crystal violet, are used in specific procedures like Gram staining to differentiate bacteria, the use of C.I. Acid Violet 34 in routine or specialized non-clinical histology is not well-documented. mdpi.com Research into the staining properties of various natural and synthetic dyes is ongoing, but specific protocols or significant findings involving C.I. Acid Violet 34 in this area are not prominent. wikipedia.org

Regulatory Frameworks and Environmental Management Perspectives

National and International Environmental Chemical Management Initiatives and Screening Assessments

The regulation of industrial chemicals like C.I. Acid Violet 34 is handled through comprehensive national and international programs designed to identify and manage potential risks to human health and the environment. These initiatives often involve a screening and assessment process to prioritize substances for further action.

Key international frameworks applicable to dyes include:

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) : This European Union regulation requires manufacturers and importers to register chemical substances and provide data on their properties and uses. While specific registration details for C.I. Acid Violet 34 are not readily available in public databases, as a substance imported or manufactured in the EU, it would be subject to REACH requirements.

Zero Discharge of Hazardous Chemicals (ZDHC) : The ZDHC program is a multi-stakeholder initiative within the apparel and footwear industry that maintains a Manufacturing Restricted Substances List (MRSL). This list includes chemicals that are banned from intentional use in facilities that process textile materials and trim parts. Dyes are a key focus, and while C.I. Acid Violet 34 is not explicitly named in all public versions of the list, the program's principles would apply to its handling and discharge.

In North America, initiatives like the Canadian Environmental Protection Act, 1999 (CEPA) involve the categorization and screening of substances on the Domestic Substances List. While assessments have been published for various pigments and dyes, a specific screening assessment for C.I. Acid Violet 34 was not found. Similarly, in the United States, a document related to inert ingredients in organic production lists C.I. Acid Violet 34, suggesting it is part of a broader list of chemicals subject to review, though a detailed environmental assessment under this program is not provided. regulations.govscribd.com

Anthraquinone (B42736) dyes as a class have been subject to assessments that highlight potential concerns. For example, Australian assessments of other anthraquinone dyes have noted that this class of chemicals has the potential to promote tumor induction in rodents and that impurities from synthesis could also be a concern. industrialchemicals.gov.au Such findings for the broader chemical class inform the level of scrutiny applied to individual substances like C.I. Acid Violet 34.

Table 1: Overview of Relevant Chemical Management Initiatives

Initiative/Regulation Jurisdiction Relevance to C.I. Acid Violet 34, disodium (B8443419) salt
REACH European Union Governs the registration, evaluation, and potential restriction of all chemical substances, including dyes.
ZDHC MRSL International (Industry-led) Sets standards for hazardous chemicals restricted from use in textile manufacturing, influencing dye selection and use.
CEPA Canada Mandates the screening and assessment of chemicals on the Domestic Substances List for potential environmental and health risks.
US EPA Regulations United States Various regulations, including those for "inert" ingredients, may require review and assessment of dyes. regulations.gov

Methodologies for Environmental Impact Assessment

An Environmental Impact Assessment (EIA) for a substance like C.I. Acid Violet 34 would evaluate its potential effects throughout its lifecycle, from manufacturing to use and disposal. Lacking a specific public EIA for this compound, the assessment methodology can be inferred from studies on the broader category of anthraquinone dyes.

Anthraquinone dyes represent the second largest class of industrially used dyes by volume and are known for their complex and stable molecular structures. acs.orgmdpi.com This stability, while desirable for dyeing, makes them resistant to natural degradation, a key concern in environmental assessments. acs.orgfrontiersin.org

Key endpoints evaluated in an EIA for an anthraquinone dye would include:

Persistence and Biodegradability: The fused aromatic rings in the anthraquinone structure make these dyes highly recalcitrant. frontiersin.org Studies show they are not easily broken down by conventional wastewater treatment processes, leading to persistence in the environment.

Aquatic Toxicity: The release of dyes into water bodies is a primary concern. The impact on aquatic life is a critical component of any EIA. Assessments would investigate acute and chronic toxicity to various aquatic organisms (fish, invertebrates, algae).

Bioaccumulation Potential: The assessment would consider the likelihood of the dye accumulating in living organisms, which could lead to its transfer through the food chain.

Ecotoxicity of Degradation Products: An EIA must also consider the toxicity of any byproducts formed during incomplete degradation, which can sometimes be more harmful than the parent dye molecule.

Table 2: Key Parameters in an Environmental Impact Assessment for Anthraquinone Dyes

Assessment Parameter Environmental Concern for Anthraquinone Dyes
Persistence High. The stable, fused aromatic structure is resistant to degradation. frontiersin.org
Aquatic Toxicity A primary concern due to discharge in wastewater. Can cause neurosensory damage and metabolic stress in aquatic life. frontiersin.org
Bioaccumulation Potential for accumulation in the food chain is a concern. frontiersin.org
Degradation Byproducts Breakdown products can be complex and may also be toxic, carcinogenic, or mutagenic. frontiersin.org
Water Coloration Reduces light penetration in water, inhibiting photosynthesis in aquatic plants. frontiersin.org

The assessment process often uses a tiered approach, starting with high-throughput screening and modeling, followed by more detailed substance-specific evaluations if initial concerns are identified. industrialchemicals.gov.au

Compliance and Monitoring in Industrial Wastewater Discharge Regulations

Wastewater from textile dyeing operations is characterized by high chemical oxygen demand (COD), biochemical oxygen demand (BOD), suspended solids, and intense coloration. mdpi.com Due to the recalcitrant nature of anthraquinone dyes, conventional wastewater treatment methods are often insufficient for complete removal. frontiersin.orgwhiterose.ac.uk

Regulatory compliance and monitoring involve several aspects:

Effluent Discharge Limits: Facilities are issued permits with specific limits on parameters such as pH, Total Suspended Solids (TSS), COD, and color. These limits are set to protect the receiving water body and the functionality of municipal wastewater treatment plants.

Wastewater Treatment Technologies: To meet these limits, industries employ a range of treatment technologies. For dye-laden wastewater, these often go beyond primary and secondary treatment and may include:

Coagulation-Flocculation: A chemical process to remove suspended solids and some color.

Adsorption: Using materials like activated carbon to bind and remove dye molecules.

Advanced Oxidation Processes (AOPs): Methods like ozonation or Fenton's reagent are used to break down complex organic molecules like anthraquinone dyes.

Biological Treatment: While challenging for stable dyes, some microbial and enzymatic methods are being developed to decolorize and degrade them. acs.orgmdpi.comfrontiersin.org

Monitoring and Reporting: Companies are required to regularly monitor their effluent and report the results to regulatory agencies to ensure compliance with their discharge permits.

The complexity and stability of anthraquinone dyes present significant challenges for wastewater treatment, often requiring a combination of physical, chemical, and biological methods to achieve regulatory compliance. whiterose.ac.uk

Table 3: Common Wastewater Treatment Methods for Dyes

Treatment Method Description Applicability to Anthraquinone Dyes
Coagulation-Flocculation Uses chemicals to aggregate suspended particles and dyes for removal. Commonly used as a primary treatment step.
Adsorption Employs porous materials (e.g., activated carbon) to bind dye molecules. Effective for color removal but can be costly.
Advanced Oxidation Processes (AOPs) Utilizes powerful oxidizing agents (e.g., ozone, hydroxyl radicals) to degrade dye molecules. Effective for breaking down the stable anthraquinone structure, but can be energy-intensive.
Biological/Enzymatic Treatment Uses microorganisms or isolated enzymes to decolorize and break down dyes. Challenging due to the recalcitrant nature of the dyes, but an area of active research for a more sustainable approach. frontiersin.orgwhiterose.ac.uk

Q & A

Q. How does C.I. Acid Violet 34 interact with metal ions in environmental matrices, and what are the implications for ecotoxicological risk assessment?

  • Methodology : Perform complexation studies using isothermal titration calorimetry (ITC) or UV-Vis titration with ions like Cu<sup>2+</sup> or Fe<sup>3+</sup>. Assess toxicity via Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .
  • Data Interpretation : Strong chelation with transition metals may reduce bioavailability but increase persistence in water. Compare observed EC50 values with regulatory thresholds (e.g., EPA guidelines) .

Q. What advanced analytical techniques are suitable for detecting trace concentrations of C.I. Acid Violet 34 in complex environmental samples?

  • Methodology : Employ solid-phase extraction (SPE) coupled with tandem mass spectrometry (LC-MS/MS) for quantification at ng/L levels. Validate methods using matrix-matched calibration curves to account for interference .
  • Data Interpretation : Limit of detection (LOD) <1 ng/mL is achievable with optimized ionization parameters (e.g., electrospray ionization in negative mode). Cross-validate with fluorescence detection if the compound exhibits native fluorescence .

Experimental Design and Best Practices

Q. What controls and validation steps are critical when studying the adsorption of C.I. Acid Violet 34 onto nanomaterials or soils?

  • Methodology : Include blank adsorbents to quantify nonspecific binding. Use batch adsorption isotherms (Langmuir vs. Freundlich models) to assess capacity. Validate with X-ray photoelectron spectroscopy (XPS) to confirm dye-surface interactions .
  • Data Quality : Ensure equilibrium time is determined via kinetic studies (e.g., 24–48 hrs). Report adsorption capacities in mg/g ± standard deviation from triplicate experiments .

Q. How can researchers address discrepancies in reported quantum yields or molar extinction coefficients for C.I. Acid Violet 34?

  • Methodology : Standardize measurements using reference dyes (e.g., fluorescein for quantum yield). Calibrate spectrophotometers with NIST-traceable standards. Publish full experimental conditions (solvent, temperature, instrument settings) .
  • Data Harmonization : Discrepancies often arise from solvent polarity or impurities. Use IUPAC-recommended protocols for photophysical measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.